REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>C(OC(=O)C)(=O)C>[N+:13]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[C:11]([OH:12])[C:2]([OH:1])=[CH:3]2)([O-:15])=[O:14]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
between 37-40° C
|
Type
|
CUSTOM
|
Details
|
A cooling bath should be kept under the flask
|
Type
|
TEMPERATURE
|
Details
|
ready to be raised if necessary, as the temperature should not
|
Type
|
CUSTOM
|
Details
|
to exceed 45° C
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C2C=C(C(=CC2=CC=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |